molecular formula C15H20N2O4 B2523517 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid CAS No. 2445785-70-4

8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid

Katalognummer: B2523517
CAS-Nummer: 2445785-70-4
Molekulargewicht: 292.335
InChI-Schlüssel: ZOCRRIZBFOKDKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a partially hydrogenated 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. Key substituents include:

  • tert-Butoxycarbonyl (Boc) group at position 8, a common protecting group for amines, enhancing solubility and stability during synthesis .
  • Methyl group at position 2, which may influence steric and electronic properties.
  • Carboxylic acid at position 3, a functional group often critical for biological activity, such as binding to enzymes or receptors .

Eigenschaften

IUPAC Name

2-methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-9-11(13(18)19)8-10-6-5-7-17(12(10)16-9)14(20)21-15(2,3)4/h8H,5-7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCRRIZBFOKDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCN(C2=N1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, including the protection of amine groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The Boc group can be selectively removed or substituted using specific reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative .

Wissenschaftliche Forschungsanwendungen

The biological activity of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid has been extensively studied. Key findings include:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting topoisomerase enzymes .
  • Antibacterial Effects : It has shown promising results against various bacterial strains, highlighting its potential as an antibacterial agent .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various naphthyridine derivatives, including 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid. The results demonstrated that this compound effectively inhibited tumor growth in vitro and in vivo models by targeting specific pathways involved in cell proliferation and survival .

Case Study 2: Antibacterial Activity

In another research project focusing on the synthesis of naphthyridine derivatives as potential antibacterial agents, 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity against several strains, suggesting its viability as a lead compound for further development .

Wirkmechanismus

The mechanism of action of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid involves the protection of amine groups by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Differences Biological Activity Reference
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid Boc at position 6, 1,6-naphthyridine core Positional isomerism of Boc group; altered hydrogen bonding and steric interactions Not reported, but structural similarity suggests potential antimicrobial activity
1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 4-Chlorobenzyl at N1, keto group at C4 Aromatic core with keto group; enhanced electron-withdrawing effects Antihistaminic activity (in vivo)
7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Benzyl at C7, ethyl at N1, keto group at C4 Fully aromatic core; dihydro modification at C1-C4 Locomotor stimulant (catecholamine-dependent mechanism)
AG-7352 (Antitumor agent) 3-Aminopyrrolidinyl at C7, trifluoromethyl at C5 Substitutions at C5 and C7; improved water solubility Potent cytotoxic activity against human tumor cell lines

Key Observations :

  • Carboxylic acid at C3 is a conserved feature across analogues, underscoring its role in bioactivity .

Pharmacological Activity Comparison

Antimicrobial Activity:
  • Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid): A first-generation quinolone antibiotic targeting DNA gyrase. The target compound’s Boc and methyl groups may reduce antibacterial potency compared to nalidixic acid’s ethyl and methyl substituents .
  • Anti-mycobacterial derivatives : Piperidine and morpholine-substituted naphthyridines show activity against Mycobacterium tuberculosis. The Boc group in the target compound may hinder penetration into mycobacterial cells compared to smaller substituents .
Cardiovascular Activity:
  • 4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives: Exhibit positive inotropic effects via (Na⁺ + K⁺)-ATPase inhibition, similar to cardiac glycosides. The Boc group in the target compound may sterically hinder binding to this enzyme .
Antitumor Activity:
  • AG-7352: Demonstrates IC₅₀ values 10-fold lower than etoposide in human tumor lines. The target compound’s lack of C7 aminopyrrolidine substituents likely diminishes comparable cytotoxicity .

Biologische Aktivität

The compound 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 130532-76-2) is a derivative of naphthyridine that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activity based on diverse research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.342 g/mol
  • LogP : 3.491 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 79.12 Ų

Synthesis and Characterization

The synthesis of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid typically involves a multi-step process that includes the protection of amine groups and subsequent carboxylation reactions. The compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar naphthyridine derivatives possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • A study highlighted the structure-activity relationship (SAR) indicating that the presence of electron-withdrawing groups enhances antibacterial activity .

Cytotoxicity

The cytotoxic effects of naphthyridine derivatives have been evaluated in several cancer cell lines:

  • Compounds with similar structural frameworks have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular metabolism.

Enzyme Inhibition

Research has also focused on the enzyme inhibition potential of these compounds:

  • Some studies suggest that naphthyridine derivatives may act as inhibitors of certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders .

Case Studies

StudyFindingsReference
Ernest et al. (1993)Synthesis and characterization of naphthyridine derivatives with antimicrobial activity.
Recent SAR AnalysisIdentified key structural features contributing to enhanced cytotoxicity in cancer cell lines.
Antimicrobial TestingDemonstrated significant activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via cyclization reactions starting from pyridine or malonate derivatives. A Gould-Jacobs reaction is often used, where 2-aminopyridine reacts with ethoxymethylene malonate under reflux to form the naphthyridine core. Subsequent Boc protection (tert-butoxycarbonyl) and alkylation steps introduce the methyl group and stabilize the intermediate. Key parameters include temperature control (e.g., 250°C for cyclization) and solvent selection (diphenyl ether or DMF). Purification involves column chromatography with methanol:chloroform gradients .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Characterization employs FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H NMR for substituent analysis (e.g., tert-butyl protons at ~1.4 ppm), and mass spectrometry for molecular ion verification (e.g., m/z 390.2 [M⁺]). Elemental analysis ensures stoichiometric consistency. Recrystallization from ethanol or acetonitrile is used for final purification .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Avoid inhalation of dust; store in sealed containers at RT away from moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst use. ICReDD’s reaction path search algorithms integrate experimental data with computational models to narrow optimal conditions (e.g., identifying NaH as a base for alkylation). This reduces trial-and-error, improving yields from ~50% to >80% .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses?

Discrepancies arise from varying Boc-protection efficiency or side reactions during alkylation. Systematic DOE (design of experiments) identifies critical factors:

  • Catalyst loading (e.g., 1.2 eq. NaH vs. 1.5 eq.)
  • Reaction time (24–48 hours for coupling steps)
  • Temperature (90°C for alkylation vs. RT for hydrolysis) Parallel microscale reactions validate optimal parameters .

Q. How does the tert-butoxycarbonyl group influence the compound’s biological activity?

The Boc group enhances solubility and stability by shielding the amine moiety from metabolic degradation. In SAR studies, its removal (via TFA deprotection) increases binding affinity to histamine receptors but reduces plasma half-life. Comparative studies with acetyl or Fmoc-protected analogs show Boc derivatives balance bioavailability and target engagement .

Q. What advanced techniques characterize its interaction with biological targets?

Surface plasmon resonance (SPR) measures binding kinetics (KD ~ 0.1–10 µM). Molecular docking (AutoDock Vina) models interactions with enzyme active sites (e.g., histidine residues in H1 receptors). In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-tagged) tracks biodistribution .

Methodological Challenges and Solutions

Q. Why do some synthetic routes produce diarylated byproducts, and how are they mitigated?

Excess arylboronic acids (>1.2 eq.) in Suzuki couplings lead to diarylation. Controlled stoichiometry (1.05 eq.) and Pd(PPh3)4 catalysis (0.5 mol%) suppress this. HPLC monitoring (C18 column, acetonitrile/water gradient) detects intermediates, enabling timely quenching .

Q. How is enantiomeric purity ensured during asymmetric synthesis?

Chiral HPLC (Chiralpak IA column) resolves enantiomers, while asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee. X-ray crystallography of intermediates (e.g., carboxylic acid salts) confirms stereochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.